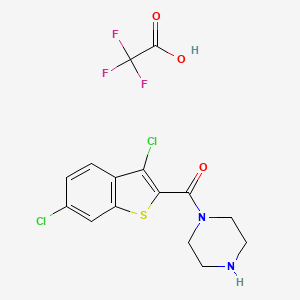

(3,6-Dichlorobenzothiophen-2-yl)-piperazin-1-yl-methanone 2,2,2-trifluoroacetic acid

Description

(3,6-Dichlorobenzothiophen-2-yl)-piperazin-1-yl-methanone 2,2,2-trifluoroacetic acid is a synthetic small molecule characterized by a benzothiophene core substituted with chlorine atoms at the 3- and 6-positions, a piperazine-linked methanone group, and a trifluoroacetic acid counterion. The trifluoroacetic acid component likely enhances solubility or stabilizes the compound as a salt form, a strategy frequently employed in drug formulation .

Properties

IUPAC Name |

(3,6-dichloro-1-benzothiophen-2-yl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2OS.C2HF3O2/c14-8-1-2-9-10(7-8)19-12(11(9)15)13(18)17-5-3-16-4-6-17;3-2(4,5)1(6)7/h1-2,7,16H,3-6H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYYPLPOXAHJTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,6-Dichlorobenzothiophen-2-yl)-piperazin-1-yl-methanone 2,2,2-trifluoroacetic acid is a novel synthetic derivative that has garnered interest for its potential biological activities. This article explores its pharmacological properties, including antibacterial and anticancer effects, as well as its mechanisms of action based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

- A benzothiophene moiety, contributing to its hydrophobic characteristics.

- A piperazine ring, known for enhancing bioactivity through interactions with various biological targets.

- A trifluoroacetic acid group, which may influence solubility and biological interactions.

Antibacterial Properties

Recent studies have indicated that compounds similar to (3,6-Dichlorobenzothiophen-2-yl)-piperazin-1-yl-methanone exhibit significant antibacterial activity. For instance:

- A series of piperazine derivatives demonstrated effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL .

- The incorporation of halogen atoms in the structure has been linked to enhanced antibacterial potency due to increased lipophilicity and better membrane penetration.

Anticancer Effects

The compound has also shown promise in anticancer applications:

- In vitro studies revealed that benzothiophene derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways .

- The presence of the piperazine ring is known to enhance interaction with specific receptors involved in cancer progression, leading to reduced cell proliferation rates.

The biological activity of (3,6-Dichlorobenzothiophen-2-yl)-piperazin-1-yl-methanone is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It potentially interacts with neurotransmitter receptors or growth factor receptors, altering signaling pathways critical for cell survival and proliferation.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis .

Study 1: Antibacterial Activity

A study conducted on a series of piperazine derivatives found that one derivative exhibited an MIC of 0.75 µg/mL against Staphylococcus aureus. This study supports the hypothesis that structural modifications significantly enhance antibacterial efficacy .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of benzothiophene derivatives, researchers reported that a related compound induced apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 365.25 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Antibacterial MIC | 0.5 - 8 µg/mL |

| Anticancer IC50 | 10 µM (MCF-7 cells) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of its closest analogs based on chemical class and functional motifs.

Structural Analogues in Agrochemicals

Several sulfonylurea herbicides share functional similarities, such as halogenation and heterocyclic systems, though their core structures differ. Examples from the Pesticide Chemicals Glossary (2001) include:

Key Observations:

Core Heterocycles : The target compound’s benzothiophene core distinguishes it from triazine-based sulfonylureas (e.g., triflusulfuron) and benzoic acid derivatives (e.g., chloramben). Benzothiophenes are less common in herbicides but are explored in pharmaceuticals for their electron-rich aromatic systems, which may enhance binding to biological targets.

Halogenation : The 3,6-dichloro substitution on the benzothiophene parallels the dichloro motif in chloramben, a herbicide targeting weed growth via auxin disruption. Halogens often improve lipophilicity and resistance to metabolic degradation .

Piperazine vs. Sulfonylurea: The piperazine-methanone group in the target compound contrasts with the sulfonylurea bridges in triazine herbicides. Piperazines are typically employed to modulate solubility or serve as linkers in drug design, suggesting this compound may prioritize bioavailability or systemic distribution over direct enzyme inhibition.

Trifluoroacetic Acid (TFA) : The TFA counterion is uncommon in commercial herbicides but prevalent in pharmaceuticals to enhance crystallinity and stability. This may indicate the compound is in early-stage development or tailored for specific formulation requirements .

Physicochemical and Activity Comparisons

While quantitative data (e.g., logP, IC50) for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : The TFA salt likely improves aqueous solubility compared to neutral esters like metsulfuron-methyl. However, this may reduce membrane permeability, necessitating formulation adjustments.

- Selectivity : Dichlorinated benzothiophenes may exhibit different target selectivity compared to triazine-based herbicides, which inhibit acetolactate synthase (ALS). Piperazine derivatives often interact with neurotransmitter receptors (e.g., in CNS drugs), though agrochemical applications remain speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.